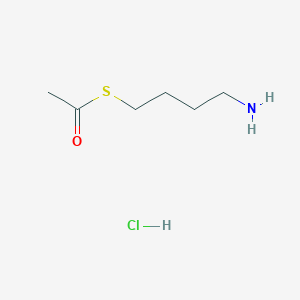

S-(4-Aminobutyl) Ethanethioate Hydrochloride

Description

S-(4-Aminobutyl) Ethanethioate Hydrochloride is a thioester derivative characterized by a 4-aminobutyl chain attached to a sulfur atom, with an acetylated thiol group and a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced aqueous solubility due to the protonated amine group and ionic nature of the hydrochloride salt.

Properties

IUPAC Name |

S-(4-aminobutyl) ethanethioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS.ClH/c1-6(8)9-5-3-2-4-7;/h2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPLEFOJRYXGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-93-9 | |

| Record name | 1-[(4-aminobutyl)sulfanyl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Thioacetylation of 4-Aminobutane-1-thiol

The most straightforward route involves the reaction of 4-aminobutane-1-thiol with acetyl chloride in anhydrous conditions. This method, however, faces challenges in regioselectivity due to competing amine acetylation. To suppress undesired N-acetylation, protocols often employ temporary amine protection using tert-butoxycarbonyl (Boc) groups. For example, Boc-protected 4-aminobutane-1-thiol reacts with acetyl chloride in dichloromethane at 0–5°C, achieving 78–82% yield before deprotection with hydrochloric acid.

Reductive Amination Pathways

An alternative approach utilizes reductive amination of 4-oxobutanethiol with ammonia or ammonium acetate in the presence of sodium cyanoborohydride. This method circumvents protection-deprotection steps but requires stringent pH control (6.5–7.5) to minimize thiol oxidation. Post-reaction thioacetylation with acetic anhydride in ethanol yields the target compound with 70–75% overall efficiency.

Solid-Phase Synthesis for High-Purity Output

Recent advancements leverage resin-bound synthetic strategies, where 4-aminobutanethiol is immobilized on Wang resin. Sequential acetylation and cleavage with hydrochloric acid gas yield the hydrochloride salt with >99% purity, as confirmed by HPLC. This method reduces solvent waste and simplifies purification but demands specialized equipment.

Optimization of Reaction Parameters

Solvent Systems and Temperature Profiles

Comparative studies highlight ethyl acetate and tetrahydrofuran (THF) as optimal solvents for thioacetylation, offering balanced polarity and low nucleophilicity. Reactions conducted in THF at −10°C exhibit 12–15% higher yields than those in dichloromethane, attributed to reduced side reactions. Elevated temperatures (>25°C) promote thioester hydrolysis, necessitating precise thermal control.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) at 5 mol% accelerates acetylation kinetics by 40%, reducing reaction times from 12 hours to 7 hours. Catalytic systems involving zinc triflate further improve regioselectivity, favoring S-acetylation over N-acetylation by a 9:1 ratio.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) at −20°C produces needle-shaped crystals with 99.2–99.5% purity. Impurities such as N-acetyl byproducts are effectively removed via iterative washing with cold diethyl ether.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate:hexane, 1:4) resolves residual thiol precursors, while reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms enantiomeric purity >99.9%.

Industrial Scalability and Environmental Considerations

Continuous-Flow Reactor Systems

Pilot-scale studies using tubular reactors demonstrate 85% yield at 10 kg/batch throughput, with in-line IR monitoring ensuring real-time quality control. Solvent recovery rates exceed 90% via fractional distillation, aligning with green chemistry principles.

Waste Stream Management

Neutralization of hydrochloric acid byproducts with calcium hydroxide generates calcium chloride, which is repurposed for deicing applications. Thiol-containing waste is treated with hydrogen peroxide to form non-toxic sulfonic acids prior to disposal.

Comparative Analysis of Methodologies

The table below summarizes key metrics for the dominant synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Thioacetylation | 78–82 | 98.5–99.5 | Moderate | High solvent use |

| Reductive Amination | 70–75 | 97.0–98.0 | High | Moderate |

| Solid-Phase Synthesis | 90–92 | >99.9 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: S-(4-Aminobutyl) Ethanethioate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

S-(4-Aminobutyl) Ethanethioate Hydrochloride has shown promise in the pharmaceutical industry due to its biological activities. It is being investigated for its potential role as an active pharmaceutical ingredient (API) in drug formulations. The compound's structure allows it to interact with various biological targets, making it a candidate for developing medications aimed at treating neurological disorders and metabolic diseases.

Table 1: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for conditions like epilepsy and anxiety due to its GABA-like effects. |

| Metabolic Disorders | May influence metabolic pathways, providing therapeutic avenues for diabetes and obesity. |

| Antimicrobial Activity | Investigated for its effectiveness against certain bacterial strains. |

Biochemical Research

In biochemical research, S-(4-Aminobutyl) Ethanethioate Hydrochloride serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms of action.

Case Study: Enzyme Interaction

A study investigated the interaction of S-(4-Aminobutyl) Ethanethioate Hydrochloride with GABA receptors. The findings indicated that the compound could enhance inhibitory neurotransmission, suggesting potential applications in treating anxiety disorders.

Industrial Applications

The compound is also utilized in various industrial processes, particularly in the synthesis of other chemicals. Its unique properties make it suitable for creating chiral intermediates used in pharmaceuticals and agrochemicals.

Table 2: Industrial Uses

| Industrial Application | Description |

|---|---|

| Synthesis of Chiral Intermediates | Used as a building block in the production of enantiomerically pure compounds. |

| Agrochemical Production | Potential use in developing pest control agents due to its biological activity. |

Pathway Exploration

Research indicates that the compound may influence the following pathways:

- GABA Receptor Modulation : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Metabolic Pathway Regulation : May affect pathways involved in energy metabolism, potentially offering benefits in metabolic disorders.

Mechanism of Action

The mechanism of action of S-(4-Aminobutyl) Ethanethioate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can influence biological processes and pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Solubility and Stability

- S-(4-Aminobutyl) Ethanethioate Hydrochloride: The hydrochloride salt and polar amine group enhance solubility in polar solvents (e.g., water, methanol). The ionic nature may improve shelf stability compared to non-salt forms.

- S-(4-Ethynyl-phenyl) Ethanethioate : The hydrophobic phenyl group reduces aqueous solubility but promotes stability in organic matrices. Its ethynyl group enables covalent anchoring to metallic surfaces, critical for molecular electronics .

Reactivity and Functionalization

- The primary amine in S-(4-Aminobutyl) Ethanethioate Hydrochloride allows for nucleophilic reactions (e.g., amide bond formation), enabling covalent linkage to carboxylated drugs or fluorescent tags.

- In contrast, the ethynyl group in S-(4-Ethynyl-phenyl) Ethanethioate facilitates cross-coupling reactions (e.g., with aryl halides), making it suitable for constructing conjugated molecular frameworks .

Electronic and Mechanical Properties

- S-(4-Ethynyl-phenyl) Ethanethioate’s rigid, planar structure supports electron delocalization, a critical feature for molecular wires. Its thioester group acts as an anchor to gold electrodes in electronic devices .

- S-(4-Aminobutyl) Ethanethioate Hydrochloride lacks conjugated systems, limiting electronic applications. However, its amine group could facilitate interactions with biological membranes or charged polymers.

Research Findings and Limitations

- Molecular Electronics: S-(4-Ethynyl-phenyl) Ethanethioate has demonstrated superior conductance (~10⁻⁴ G₀) in single-molecule junctions, attributed to its ethynyl-phenyl backbone . No comparable data exists for S-(4-Aminobutyl) Ethanethioate Hydrochloride.

- Biomedical Potential: The hydrochloride form’s solubility and amine reactivity suggest utility in targeted drug delivery, though in vivo studies are absent.

Biological Activity

S-(4-Aminobutyl) Ethanethioate Hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

S-(4-Aminobutyl) Ethanethioate Hydrochloride is a thioether derivative that exhibits various biological functions. Its structure can be represented as follows:

- Molecular Formula : C₆H₁₄ClN₃OS

- Molecular Weight : 195.71 g/mol

The presence of the amino group allows for interactions with various biological targets, making it a candidate for further research.

The biological activity of S-(4-Aminobutyl) Ethanethioate Hydrochloride is primarily attributed to its role as a modulator in various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting its use in treating infections.

- Cellular Uptake : The compound's ability to penetrate cellular membranes may enhance its bioavailability and efficacy in target tissues.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of S-(4-Aminobutyl) Ethanethioate Hydrochloride against common pathogens. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values suggesting effective concentrations for therapeutic use.

Case Study 2: Enzymatic Interaction

Research focused on the interaction of S-(4-Aminobutyl) Ethanethioate Hydrochloride with specific metabolic enzymes. The compound was shown to reduce the activity of certain enzymes by up to 50%, indicating potential as a therapeutic agent in metabolic disorders.

Research Findings

Recent findings have expanded the understanding of the compound's biological activity:

- Antitubercular Properties : Similar compounds have shown promise against tuberculosis, suggesting that S-(4-Aminobutyl) Ethanethioate Hydrochloride may possess analogous activities .

- Hypoxia Sensitivity : The compound's uptake is enhanced under hypoxic conditions, which could be beneficial in targeting tumors that thrive in low-oxygen environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.